molecular formula C21H25N3O B5885255 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline

カタログ番号 B5885255
分子量: 335.4 g/mol
InChIキー: TXAOBXPEVHDXJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline, also known as PTAI, is a synthetic compound that has shown potential in various scientific research applications. PTAI belongs to the class of tetrahydroisoquinoline derivatives and has been synthesized using various methods.

作用機序

2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline inhibits the activity of MAO, which is responsible for the degradation of dopamine and serotonin. MAO exists in two isoforms, MAO-A and MAO-B. This compound has been shown to selectively inhibit the activity of MAO-A. Inhibition of MAO-A can increase the levels of dopamine and serotonin, which can improve the symptoms of Parkinson's disease, Alzheimer's disease, and depression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which can improve the symptoms of Parkinson's disease, Alzheimer's disease, and depression. This compound has also been shown to have antioxidant activity, which can protect the brain from oxidative stress. Oxidative stress is a condition that occurs when there is an imbalance between the production of reactive oxygen species and the body's antioxidant defense system.

実験室実験の利点と制限

2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized using different methods. This compound is also stable and can be stored for a long time without degradation. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Further studies are needed to determine the safety and efficacy of this compound.

将来の方向性

There are several future directions for the research on 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline. One future direction is to investigate the potential of this compound as a drug for the treatment of Parkinson's disease, Alzheimer's disease, and depression. Further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials. Another future direction is to investigate the mechanism of action of this compound. Further studies are needed to determine the exact mechanism of action of this compound and its selectivity for MAO-A. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of this compound.

合成法

2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using different methods, including the Mannich reaction and the reductive amination method. The Mannich reaction involves the reaction of formaldehyde, an amine, and a ketone to form a β-amino carbonyl compound. This compound can be synthesized using the Mannich reaction by reacting 1-phenylpiperazine, formaldehyde, and tetrahydroisoquinoline in the presence of an acid catalyst. The reductive amination method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. This compound can be synthesized using the reductive amination method by reacting 1-phenylpiperazine, tetrahydroisoquinoline, and paraformaldehyde in the presence of sodium cyanoborohydride.

科学的研究の応用

2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has shown potential in various scientific research applications, including as a potential drug for the treatment of Parkinson's disease, Alzheimer's disease, and depression. This compound has been shown to inhibit monoamine oxidase (MAO) activity, which is responsible for the degradation of dopamine and serotonin. Dopamine and serotonin are neurotransmitters that are involved in the regulation of mood, behavior, and cognition. Inhibition of MAO activity can increase the levels of dopamine and serotonin, which can improve the symptoms of Parkinson's disease, Alzheimer's disease, and depression.

特性

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c25-21(24-11-10-18-6-4-5-7-19(18)16-24)17-22-12-14-23(15-13-22)20-8-2-1-3-9-20/h1-9H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAOBXPEVHDXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。